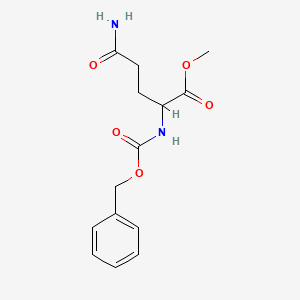

N-Cbz-L-glutamine methyl ester

Description

BenchChem offers high-quality N-Cbz-L-glutamine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-L-glutamine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQIOYVRJQLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-Cbz-L-glutamine Methyl Ester: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of N-Cbz-L-glutamine methyl ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, characterization, and applications.

Introduction: The Significance of N-Cbz-L-glutamine Methyl Ester

N-protected amino acids are fundamental to the controlled and sequential assembly of peptides and the synthesis of complex organic molecules. The carbobenzoxy (Cbz or Z) group is a widely utilized amine protecting group, prized for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[1][2] L-glutamine, a proteinogenic amino acid, is a crucial component of many biologically active peptides and proteins.

N-Cbz-L-glutamine methyl ester (Z-Gln-OMe) represents a strategically modified form of L-glutamine, where the alpha-amino group is protected by a Cbz group, and the alpha-carboxyl group is esterified as a methyl ester. This dual protection allows for selective reactions at the side-chain amide, making it a valuable intermediate in the synthesis of glutamine-containing peptides and other complex molecular architectures. This guide will delve into the essential technical aspects of this important chemical entity.

Chemical Structure and Physicochemical Properties

The chemical structure of N-Cbz-L-glutamine methyl ester is characterized by the presence of the Cbz protecting group attached to the nitrogen of the L-glutamine backbone, with a methyl ester at the C-terminus.

Figure 1: Chemical Structure of N-Cbz-L-glutamine methyl ester

The key physicochemical properties of N-Cbz-L-glutamine methyl ester are summarized in the table below. For comparative purposes, the properties of its precursor, N-Cbz-L-glutamine, are also provided.

| Property | N-Cbz-L-glutamine (Z-Gln-OH) | N-Cbz-L-glutamine Methyl Ester (Z-Gln-OMe) (Predicted) |

| CAS Number | 2650-64-8[3] | Not available |

| Molecular Formula | C13H16N2O5[3] | C14H18N2O5 |

| Molecular Weight | 280.28 g/mol [3] | 294.30 g/mol [1] |

| Appearance | White to off-white powder[3] | White to off-white solid |

| Melting Point | 136-140 °C | Expected to be lower than the free acid |

| Optical Rotation | [α]20/D = -6.0 ± 2.0 (c=2, EtOH)[3] | Expected to be of a similar sign and magnitude |

| Solubility | Soluble in hot water, ethanol | Soluble in methanol, ethyl acetate, dichloromethane |

Synthesis and Purification

The most common and straightforward method for the synthesis of N-Cbz-L-glutamine methyl ester is the direct esterification of N-Cbz-L-glutamine. Several methods can be employed for this transformation, with one of the most reliable being the use of thionyl chloride in methanol.

Figure 2: General workflow for the synthesis of N-Cbz-L-glutamine methyl ester.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol describes a robust method for the synthesis of N-Cbz-L-glutamine methyl ester from N-Cbz-L-glutamine.

Materials:

-

N-Cbz-L-glutamine (Z-Gln-OH)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N-Cbz-L-glutamine (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.

-

Esterification: While stirring vigorously, add thionyl chloride (1.2 eq) dropwise to the cooled suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-Cbz-L-glutamine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Chemical Characterization

Thorough characterization of the synthesized N-Cbz-L-glutamine methyl ester is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Cbz group, the glutamine backbone, and the newly introduced methyl ester.

-

Aromatic protons (Cbz): A multiplet around 7.3-7.4 ppm corresponding to the five protons of the phenyl ring.[4]

-

Benzyl protons (Cbz): A singlet around 5.1 ppm for the two benzylic protons.[4]

-

NH proton: A doublet around 5.5-6.0 ppm, which may be broad.

-

α-CH proton: A multiplet around 4.2-4.4 ppm.

-

γ-CH₂ protons: A triplet around 2.2-2.4 ppm.

-

β-CH₂ protons: A multiplet around 1.9-2.1 ppm.

-

Methyl ester protons: A sharp singlet around 3.7 ppm.

-

Amide NH₂ protons: Two broad singlets around 6.8 and 7.5 ppm.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule.

-

C=O (urethane): ~156 ppm

-

C=O (ester): ~173 ppm

-

C=O (amide): ~175 ppm

-

Aromatic carbons: ~127-136 ppm

-

Benzyl carbon: ~67 ppm

-

α-C: ~54 ppm

-

Methyl ester carbon: ~52 ppm

-

γ-C: ~32 ppm

-

β-C: ~28 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H stretch (urethane and amide): Broad absorption in the region of 3200-3400 cm⁻¹.[5]

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[5]

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.[5]

-

C=O stretch (urethane): Strong absorption around 1690-1710 cm⁻¹.[5]

-

C=O stretch (ester): Strong absorption around 1730-1750 cm⁻¹.[5]

-

C=O stretch (amide I band): Strong absorption around 1640-1660 cm⁻¹.[6]

-

N-H bend (amide II band): Absorption around 1520-1550 cm⁻¹.

-

C-O stretch (ester and urethane): Strong absorptions in the range of 1000-1300 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 295.1. Other adducts such as [M+Na]⁺ at m/z 317.1 may also be observed.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the Cbz group or parts of it, as well as fragmentation of the glutamine side chain. It is important to be aware of the potential for in-source cyclization of glutamine derivatives to form pyroglutamic acid, which could lead to an unexpected ion at a lower m/z.[7]

Applications in Research and Development

N-Cbz-L-glutamine methyl ester is a versatile intermediate with several important applications:

-

Peptide Synthesis: It serves as a crucial building block for the incorporation of glutamine residues into peptides using solution-phase synthesis methodologies. The protected N-terminus and C-terminus allow for selective deprotection and coupling reactions.[2]

-

Precursor for Complex Molecules: The side-chain amide can be a site for further chemical modification, making this compound a useful precursor for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds.

-

Medicinal Chemistry: In drug discovery, glutamine analogs and glutamine-containing peptides are of interest for their potential roles in various physiological and pathological processes. N-Cbz-L-glutamine methyl ester can be a starting point for the synthesis of novel therapeutic agents.[8]

Safety and Handling

As with all laboratory chemicals, N-Cbz-L-glutamine methyl ester should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Cbz-L-glutamine methyl ester is a valuable and versatile chemical intermediate for researchers in organic synthesis, peptide chemistry, and drug discovery. Its unique combination of protecting groups allows for strategic and selective chemical manipulations. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

-

Chem-Impex. N-Benzyl-L-glutamine methyl ester hydrochloride. [Link]

-

PubChem. N2-Cbz-N2-methyl-L-glutamine. [Link]

- Google Patents.

-

European Patent Office. Process for the production of glutamine derivatives. [Link]

-

Capot Chemical. N-Benzyloxycarbonyl-L-glutamine. [Link]

- Google Patents. Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.

-

National Center for Biotechnology Information. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. [Link]

-

Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]

- Google Patents. Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.

-

ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

LOUIS. Organic Synthesis and Characterization of Poly(L-glutamine). [Link]

-

PubChem. N-[(Benzyloxy)carbonyl]glutamic acid. [Link]

-

ResearchGate. IR spectroscopy of (a) glutamine (L 1 ), and (b) glutamine with titanium chloride (III) (L 1 +Ti). [Link]

-

National Institute of Standards and Technology. L-Glutamine. [Link]

-

National Institute of Standards and Technology. L-Glutamine. [Link]

-

ResearchGate. Raman study of L-Asparagine and L-Glutamine molecules adsorbed on aluminum films in a wide frequency range. [Link]

Sources

- 1. N2-Cbz-N2-methyl-L-glutamine | C14H18N2O5 | CID 101064259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 3. 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine - Capot Chemical [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. L-Glutamine [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

Navigating the Landscape of Protected Glutamine Derivatives: An In-depth Technical Guide to Z-Gln-OMe and Z-Gln-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of two closely related, yet distinct, protected glutamine derivatives: N-α-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) and N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH). A critical point of clarification is the frequent confusion regarding their respective CAS numbers. This guide will first address this discrepancy and then delve into the specific physicochemical properties, core applications, and detailed experimental protocols for each compound, empowering researchers to leverage these versatile reagents effectively in their scientific endeavors.

Part 1: Demystifying the CAS Number: Z-Gln-OMe vs. Z-Gln-OH

A prevalent point of confusion in chemical databases and literature is the misattribution of CAS numbers for Z-Gln-OMe and Z-Gln-OH. It is imperative to establish the correct identifiers to ensure experimental accuracy and reproducibility.

-

Z-Gln-OH (N-Cbz-L-glutamine): The correct CAS number is 2650-64-8 .[1][2]

-

Z-Gln-OMe (Z-L-glutamine methyl ester): The correct CAS number is 2650-67-1 .[3]

This guide will henceforth use these correct CAS numbers when referring to each compound. The initial user query for "Z-Gln-OMe CAS number 2650-64-8" highlights a common error, and this document will provide in-depth information on both molecules to offer a comprehensive resource.

Part 2: Z-Gln-OMe (CAS 2650-67-1): A Versatile Tool in Peptide Synthesis and Beyond

Z-Gln-OMe is a valuable derivative of L-glutamine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group is esterified as a methyl ester. This dual protection renders it a stable and versatile building block in various biochemical applications.

Physicochemical Properties of Z-Gln-OMe

A thorough understanding of the physicochemical properties of Z-Gln-OMe is fundamental to its effective application.

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 138-139 °C |

| Solubility | Soluble in methanol and other organic solvents |

| Storage | Store at 2-8°C |

Core Applications of Z-Gln-OMe

The primary application of Z-Gln-OMe is in solution-phase peptide synthesis . The Z-group provides robust protection for the N-terminus, preventing unwanted side reactions during peptide bond formation. The methyl ester at the C-terminus can be selectively cleaved under basic conditions (saponification) to reveal a free carboxyl group for further chain elongation.

Z-Gln-OMe can serve as a glutamine-donor substrate for enzymes like transglutaminases.[4] Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[3] In cellular assays, Z-Gln-OMe can be used to probe the activity of these enzymes, which are implicated in various physiological and pathological processes.

As a stable, cell-permeable glutamine derivative, Z-Gln-OMe can be employed in metabolic studies to investigate the intricate roles of glutamine in cellular energetics and biosynthesis. Glutamine metabolism is a cornerstone of cancer cell proliferation and is involved in pathways such as the TCA cycle, mTOR signaling, and redox homeostasis.[5][6][7]

Experimental Protocols for Z-Gln-OMe

This protocol outlines the coupling of Z-Gln-OMe to an amino acid methyl ester, exemplified by L-Alanine methyl ester (H-Ala-OMe).

Materials:

-

Z-Gln-OMe

-

H-Ala-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amino Acid Ester Free-Basing: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

-

Carboxylic Acid Activation: In a separate flask, dissolve Z-Gln-OMe (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Coupling: To the solution from step 2, add DCC (1.1 eq) or HATU (1.1 eq) at 0°C. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0°C.

-

Peptide Bond Formation: Add the free-based amino acid ester solution from step 1 to the activated Z-Gln-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

If using DCC, filter off the DCU precipitate.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by silica gel column chromatography.

Workflow Diagram:

Sources

- 1. The Roles of Glutamine in the Intestine and Its Implication in Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 4. zedira.com [zedira.com]

- 5. Interplay Between Glutamine Metabolism and Other Cellular Pathways: A Promising Hub in the Treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Glycolytic and Glutamine Metabolism Reprogramming on the Proliferation, Invasion, and Apoptosis Resistance through Modulation of Signaling Pathways in Glioblastoma [mdpi.com]

Introduction: Navigating the Nuances of N-Benzyloxycarbonyl Protected Glutamine and Glutamic Acid Derivatives

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-Glutamine Derivatives for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, the accurate identification and application of amino acid derivatives are paramount. N-benzyloxycarbonyl-L-glutamine and its related compounds are foundational building blocks in the construction of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the α-amino functionality of glutamine, preventing unwanted side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of N-benzyloxycarbonyl-L-glutamine methyl ester and its closely related analogs, clarifying their distinct properties and applications. A common point of ambiguity arises between glutamine and glutamic acid derivatives; this guide will carefully delineate these differences to ensure methodological precision for the discerning researcher.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the physicochemical properties of these derivatives is essential for their proper handling, storage, and application in experimental workflows. The following table summarizes the key data for N-benzyloxycarbonyl-L-glutamine and its related glutamic acid esters.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-benzyloxycarbonyl-L-glutamine | Z-Gln-OH | C13H16N2O5 | 280.28 | 2650-64-8 |

| N-benzyloxycarbonyl-L-glutamic acid | Z-Glu-OH | C13H15NO6 | 281.26 | 1155-62-0 |

| N-benzyloxycarbonyl-L-glutamic acid 1-methyl ester | Z-Glu-OMe | C14H17NO6 | 295.29 | 5672-83-3 |

| N-benzyloxycarbonyl-L-glutamic acid 5-methyl ester | Z-Glu(OMe)-OH | C14H17NO6 | 295.29 | 4779-45-9 |

Data sourced from multiple chemical suppliers and databases.[3][4][5][6]

Core Applications in Peptide Synthesis and Beyond

The primary utility of N-benzyloxycarbonyl-L-glutamine and its esterified counterparts lies in their role as intermediates in peptide synthesis. The Cbz group provides robust protection of the α-amino group, which is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. This characteristic makes it a valuable tool in both solution-phase and, to a lesser extent, solid-phase peptide synthesis.[2]

Beyond its role in peptide chemistry, derivatives of glutamine are explored for their potential in developing novel therapeutic agents. For instance, Cbz-L-glutamine has been utilized in the synthesis of pomalidomide and has demonstrated inhibitory effects on cancer cells in tissue culture experiments.[7] Furthermore, these compounds serve as valuable tools in studying amino acid metabolism and enzyme interactions, which are critical for drug discovery and development.[8]

Synthetic Methodologies: The Schotten-Baumann Reaction

The synthesis of N-benzyloxycarbonyl-L-glutamine typically proceeds via the Schotten-Baumann reaction. This involves the acylation of the amino group of L-glutamine with benzyl chloroformate in an aqueous alkaline medium. The reaction must be carefully controlled to prevent side reactions and ensure a high yield of the desired product.

A general procedure involves dissolving L-glutamine in an aqueous solution of sodium hydroxide, cooling the mixture, and then adding benzyl chloroformate and additional sodium hydroxide solution simultaneously while maintaining a controlled pH and temperature.[9] The product, N-benzyloxycarbonyl-L-glutamine, can then be isolated by acidification, precipitation, and subsequent purification.

Caption: Synthesis workflow for N-benzyloxycarbonyl-L-glutamine.

Experimental Protocol: Peptide Coupling Using N-Benzyloxycarbonyl-L-Glutamine

This protocol outlines a general procedure for the coupling of N-benzyloxycarbonyl-L-glutamine to another amino acid ester (e.g., Glycine methyl ester) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

N-benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Preparation of the Amino Acid Ester:

-

In a round-bottom flask, dissolve Glycine methyl ester hydrochloride in anhydrous DCM.

-

Add one equivalent of a tertiary amine (e.g., TEA) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.

-

-

Activation of Z-Gln-OH:

-

In a separate flask, dissolve one equivalent of N-benzyloxycarbonyl-L-glutamine and 1.1 equivalents of NHS or HOBt in anhydrous DCM.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of DCC in anhydrous DCM to the cooled Z-Gln-OH solution.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the activation reaction to proceed for 30-60 minutes at 0 °C.

-

-

Coupling Reaction:

-

Filter the activated ester solution to remove the DCU precipitate.

-

Add the filtrate containing the activated Z-Gln-OH to the solution of the free-based Glycine methyl ester.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove any further DCU precipitate.

-

Wash the organic solution successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization.

-

Caption: Workflow for a typical peptide coupling reaction.

Conclusion

N-benzyloxycarbonyl-L-glutamine and its methyl ester derivatives are indispensable reagents in the field of peptide chemistry and drug discovery. Their utility stems from the robust nature of the Cbz protecting group, which allows for controlled and sequential peptide bond formation. A thorough understanding of the specific properties of each derivative, as well as the nuances of their synthesis and application in coupling reactions, is critical for the successful design and synthesis of complex peptide-based molecules. This guide serves as a foundational resource for researchers, providing the necessary technical insights to effectively utilize these valuable chemical tools.

References

-

PubChem. (n.d.). N-[(Benzyloxy)carbonyl]glutamic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Retrieved from [Link]

- Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5032675A - Process for the production of glutamine derivatives.

Sources

- 1. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. 2650-64-8|N-Carbobenzyloxy-L-glutamine|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine - Capot Chemical [capotchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Cbz-L-glutamine | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 10. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

Solubility Dynamics of N-Cbz-L-Glutamine Methyl Ester (Z-Gln-OMe) in Organic Solvents: A Technical Guide

Executive Summary

N-Cbz-L-glutamine methyl ester (Z-Gln-OMe, CAS: 2650-67-1) is a critically important protected amino acid derivative utilized extensively in solution-phase peptide synthesis (SPS) and medicinal chemistry. Achieving optimal solubility is paramount for ensuring efficient coupling kinetics, avoiding peptide aggregation, and maximizing yields. As an application scientist, I frequently observe that empirical guesswork in solvent selection leads to truncated sequences or complex purification bottlenecks. This whitepaper provides a comprehensive, field-proven analysis of Z-Gln-OMe's solubility profile, the physicochemical causality behind its solvation, and validated protocols for laboratory handling.

Structural Causality and Solvation Mechanics

To master the solubility of Z-Gln-OMe, one must dissect its molecular architecture. The compound is a white solid with a melting point of 138-139 °C[1], indicative of a moderately strong crystalline lattice driven by its distinct functional groups:

-

The Glutamine Side Chain (Amide): The terminal primary amide (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these amides form extensive intermolecular hydrogen-bonded networks. Solvents must possess sufficient polarity or H-bond accepting capacity to thermodynamically disrupt this lattice.

-

The Cbz (Benzyloxycarbonyl) Group: This bulky, lipophilic protecting group significantly enhances the molecule's affinity for halogenated and moderately polar organic solvents[2]. The thermodynamic penalty of solvating this hydrophobic bulk in aqueous media is the primary reason for its insolubility in water.

-

The Methyl Ester (OMe): By masking the C-terminal carboxylic acid, the methyl ester eliminates a primary H-bond donor that is otherwise present in the free acid (Z-Gln-OH). This modification drastically reduces aqueous solubility while boosting solubility in organic media like Methanol and Ethyl Acetate[1].

When these factors combine, Z-Gln-OMe requires a delicate balance of H-bond disruption and lipophilic solvation to achieve high-concentration solutions.

Mechanism of Z-Gln-OMe solvation via targeted H-bond disruption and lipophilic interactions.

Quantitative & Qualitative Solubility Profile

The following table synthesizes the solubility of Z-Gln-OMe across standard organic solvents used in synthetic workflows. Understanding these interactions allows for the intelligent design of binary solvent systems.

| Solvent | Classification | Solubility Level | Mechanistic Interaction |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Strong H-bond acceptor; rapidly disrupts side-chain amide networks. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Superior H-bond acceptor; ideal for high-concentration stock solutions[2]. |

| Dichloromethane (DCM) | Halogenated | Soluble | Solvates the lipophilic Cbz and OMe groups effectively via dispersion forces[3]. |

| Chloroform (CHCl₃) | Halogenated | Soluble | Similar to DCM, offers excellent solvation for the protected termini[2]. |

| Methanol (MeOH) | Polar Protic | Soluble | Acts as an H-bond donor/acceptor; excellent for recrystallization workflows[1]. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderately Soluble | Good for extractions; may require slight heating for full dissolution[2]. |

| Water (H₂O) | Polar Protic | Insoluble | Lack of lipophilic solvation for the Cbz group causes immediate precipitation. |

Experimental Protocols: Dissolution and Handling

Standardizing your dissolution protocols is critical. Improper solvation leads to incomplete reactions, while excessive heating can cause side reactions. Every protocol below is designed as a self-validating system to ensure chemical integrity.

Protocol A: Preparation of 0.5 M Z-Gln-OMe Solution for Peptide Coupling

Objective: Formulate a clear, stable solution for immediate use in coupling reactions, balancing solubility with optimal reaction kinetics.

-

Weighing: Accurately weigh 1.47 g (5.0 mmol) of Z-Gln-OMe solid into a clean, dry 20 mL glass scintillation vial.

-

Primary Solvation: Add 8.0 mL of anhydrous DMF. The high dielectric constant and H-bond accepting nature of DMF will rapidly attack the amide lattice.

-

Agitation: Vortex the mixture at 1000 rpm for 60 seconds. If particulates remain, sonicate the vial in a water bath at 25–30 °C for 2 minutes.

-

Causality Check: Do not exceed 35 °C. Prolonged heating in DMF can lead to the formation of dimethylamine impurities, which may cause premature deprotection or side reactions.

-

-

Volume Adjustment: Once completely clear, add anhydrous DCM to bring the final volume to 10.0 mL. The DCM lowers the overall viscosity of the solution, enhancing the mass transfer and kinetics of subsequent coupling reactions[3].

-

Verification: Visually inspect the solution against a dark background. The system is validated for use only when no micro-crystals or Schlieren lines (indicating concentration gradients) are visible.

Step-by-step experimental workflow for optimizing Z-Gln-OMe dissolution in organic solvents.

Protocol B: Recrystallization of Z-Gln-OMe

Objective: Purify crude Z-Gln-OMe to >98% purity by leveraging its differential solubility in protic vs. non-polar solvents.

-

Dissolution: Suspend the crude Z-Gln-OMe in a minimum volume of warm Methanol (approx. 45 °C)[1]. Stir continuously until a completely clear solution is obtained.

-

Precipitation: Remove the flask from the heat source. Slowly add cold Diethyl Ether dropwise while stirring until the solution becomes slightly turbid (the cloud point).

-

Crystallization: Seal the flask and store it at 0 °C overnight. The compound will crystallize readily due to the lipophilic repulsion of the ether driving the Z-Gln-OMe out of the methanol solution[4].

-

Recovery: Filter the white crystalline solid under a vacuum using a Buchner funnel. Wash the filter cake with a small volume of ice-cold ether to remove highly soluble impurities. Dry under a high vacuum to a constant weight.

Field-Proven Insights & Troubleshooting

-

The "Gel" Phenomenon: When attempting to dissolve Z-Gln-OMe in pure DCM at high concentrations (>0.5 M), you may observe the solution turning into a translucent gel. This is caused by the glutamine side chains forming intermolecular hydrogen-bonded networks that trap the solvent. Pure DCM lacks the H-bond accepting ability to prevent this.

-

Solution: Always use a binary co-solvent system (e.g., 10-20% DMF or N,N-Dimethylacetamide in DCM) to cap the hydrogen bond donors and maintain a fluid solution[3].

-

-

Moisture Sensitivity: While Z-Gln-OMe is not acutely hygroscopic, water ingress into the solvent will drastically reduce its solubility and can lead to ester hydrolysis over extended periods. Always use anhydrous solvents stored over activated molecular sieves.

References

- Title: Z-GLN-OME | 2650-67-1 Chemical Properties, Uses, Production Source: ChemicalBook URL

- Title: Z-GLN(TRT)

- Title: 2.2 Carboxy Group (Synthesis of Peptides)

- Title: The Journal of Organic Chemistry 1974 Volume 39 No.

Sources

Distinguishing N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester: A Guide to Structure, Synthesis, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of peptide synthesis and drug discovery, the precise selection of building blocks is paramount to achieving desired molecular architectures and functionalities. N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester are two such critical reagents derived from L-glutamic acid, both featuring the foundational Carbobenzyloxy (Cbz or Z) protecting group on the α-amino group.[1][2] While structurally similar, a subtle yet critical distinction in their side-chain functionality dictates their unique reactivity, physicochemical properties, and ultimate applications. This guide provides an in-depth analysis of these two compounds, elucidating their core differences to empower researchers in making informed strategic decisions for their synthetic endeavors. We will explore their molecular structures, compare their properties, outline synthetic considerations, and detail their distinct roles in modern chemical and pharmaceutical research.

Molecular Structure and Functional Group Analysis

The fundamental difference between N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester lies in the terminal functional group of the side chain. Both molecules share an L-glutamic acid backbone, with the α-amino group protected by a Cbz moiety, which prevents its unwanted participation in coupling reactions.[1][2]

-

N-Cbz-L-glutamine possesses a primary amide (-CONH₂) on its side chain. This amide is relatively stable and unreactive under standard peptide coupling conditions. The molecule retains a free α-carboxylic acid, making it ready for activation and coupling to the N-terminus of another amino acid or peptide chain.

-

N-Cbz-L-glutamic acid methyl ester , in contrast, features a methyl ester (-COOCH₃) on its side chain (γ-carboxyl group). The presence of this ester group blocks one of the two carboxylic acids, thereby directing any subsequent coupling reactions to the free α-carboxylic acid. This strategic protection is crucial for achieving regioselectivity in more complex syntheses.[3][4]

Caption: Core structural difference between the two compounds.

Physicochemical Properties: A Comparative Analysis

The structural variance between the side-chain amide and methyl ester directly influences the physicochemical properties of these molecules. These differences can affect solubility, handling, and reaction conditions.

| Property | N-Cbz-L-glutamine | N-Cbz-L-glutamic acid methyl ester |

| Molecular Formula | C₁₃H₁₆N₂O₅[5][6] | C₁₄H₁₇NO₆[7] |

| Molecular Weight | 280.28 g/mol [5][6] | 295.29 g/mol [7] |

| Appearance | White to off-white powder/solid[5] | White to off-white solid[7] |

| Melting Point | 134-140 °C[6][8] | Not consistently reported, varies by isomer |

| Solubility | Soluble in water, DMF, Methanol[5][9] | Soluble in DMSO[7] |

| Optical Activity | [α] ~ -6.5 to -8.5° (c=2, EtOH)[6] | Data not widely available |

| CAS Number | 2650-64-8[6] | 5672-83-3 (for the 1-methyl ester)[7][10] |

Synthesis and Handling Considerations

The synthesis of these compounds requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

General Synthetic Workflow

The protection of the α-amino group with a Cbz group is a common first step, typically achieved by reacting the starting amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[11] The choice of starting material—L-glutamine or a derivative of L-glutamic acid—determines the final product.

Caption: High-level synthetic pathways for both compounds.

Experimental Protocol: Synthesis of N-Cbz-L-glutamic acid

This protocol outlines a common method for the synthesis of the parent N-Cbz-L-glutamic acid, which can be a precursor to the methyl ester.

-

Dissolution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 12% NaOH) in a reaction vessel, maintaining a low temperature (0-5 °C).[12]

-

Cbz Protection: While vigorously stirring and maintaining the low temperature and a pH of 8-10, slowly add benzyl chloroformate (Cbz-Cl) dropwise.[12] The basic conditions neutralize the HCl byproduct of the reaction.

-

Workup: After the reaction is complete, perform an extraction to remove unreacted Cbz-Cl and other impurities.[13]

-

Acidification & Precipitation: Acidify the aqueous layer to a pH of 4-5 to protonate the carboxylic acids of the product, causing it to precipitate out of the solution.[12][13]

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from water to yield high-purity N-Cbz-L-glutamic acid.[12]

Causality Note: Maintaining a low temperature is critical to prevent the degradation of the reactive benzyl chloroformate. The precise control of pH ensures that the amino group remains nucleophilic enough to react while preventing side reactions.

Synthesis of the Methyl Ester

To synthesize N-Cbz-L-glutamic acid methyl ester, one can either start with L-glutamic acid that has been pre-esterified or selectively esterify N-Cbz-L-glutamic acid. The former route often provides better control and higher yields of the desired mono-ester. Regioselectivity (esterifying the γ-carboxyl vs. the α-carboxyl) is a key challenge that must be managed through appropriate synthetic strategies.[3]

Reactivity and Applications in Synthetic Chemistry

The choice between these two reagents is entirely driven by the synthetic goal, as their side chains dictate their subsequent reactivity.

Caption: Logical flow of applications based on molecular structure.

N-Cbz-L-glutamine: A Direct Building Block

N-Cbz-L-glutamine is primarily used for the direct incorporation of a glutamine residue into a growing peptide chain.[1][14]

-

Peptide Synthesis: In solution-phase peptide synthesis, the free α-carboxylic acid of N-Cbz-L-glutamine is activated (e.g., using DCC, HOBt) and then reacted with the free N-terminus of another amino acid or peptide. The Cbz group protects its N-terminus, and the side-chain amide remains inert.[14]

-

Drug Development: It serves as a starting material for the synthesis of various therapeutic agents, such as pomalidomide.[5] Its use ensures that the glutamine side chain is correctly installed in the final molecule.

N-Cbz-L-glutamic acid methyl ester: A Tool for Selective Chemistry

The methyl ester derivative offers a higher degree of synthetic control, making it invaluable for more complex molecular designs.[7][15]

-

Regioselective Peptide Coupling: By blocking the γ-carboxylic acid, this reagent ensures that peptide bond formation occurs exclusively at the α-carboxylic acid. This prevents the formation of isomeric peptide byproducts where the peptide chain could be attached to the side chain.

-

Synthesis of Glutamic Acid Analogs: It is a key intermediate for creating derivatives of glutamic acid.[7] The methyl ester can be selectively hydrolyzed or converted to other functional groups after the α-carboxyl has been incorporated into a larger molecule. This allows for the synthesis of compounds used in neuropharmacology research or as enzyme inhibitors.[15][16]

-

Prodrug Development: The ester functionality can be used in the design of prodrugs to improve properties like bioavailability.[15]

Conclusion

While both N-Cbz-L-glutamine and N-Cbz-L-glutamic acid methyl ester are indispensable tools in the arsenal of the synthetic chemist, they are not interchangeable. The former is a direct and efficient means of incorporating a glutamine residue. The latter is a more strategic building block, offering regiochemical control that is essential for the unambiguous synthesis of complex peptides and glutamic acid derivatives. A thorough understanding of their distinct side-chain functionalities is crucial for the rational design of synthetic routes, the avoidance of unwanted side reactions, and the successful development of novel peptides and pharmaceuticals.

References

- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Vertex AI Search.

- Scheme of synthesis of the N γ-alkyl-and N γ ,N γ-dialkyl-L-glutamine derivatives 1a-d. ResearchGate.

- N-Cbz-L-glutamic acid(1155-62-0) MS spectrum. ChemicalBook.

- Cbz-L-glutamine. CymitQuimica.

- N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester. MedchemExpress.com.

- N-Carbobenzyloxy-L-glutamine, 99% | 2650-64-8. J&K Scientific.

- Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide. Google Patents.

- Boc-N-methyl-L-glutamic acid γ-benzyl ester. Chem-Impex.

- L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester. PubChem - NIH.

- N-Carbobenzyloxy-L-glutamine. 1stsci.com.

- N-Carbobenzyloxy-L-glutamine(2650-64-8) Raman spectrum. ChemicalBook.

- Process for the production of glutamine derivatives. Google Patents.

- China N-Cbz-L-glutamic acid Manufacturer and Supplier. Xinchem.

- Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.

- 1-Methyl N-Carbobenzoxy-L-glutamate | 5672-83-3. TCI Chemicals.

- 2650-64-8|N-Carbobenzyloxy-L-glutamine|BLD Pharm. BLD Pharm.

- N-Cbz-L-glutamic acid CAS#: 1155-62-0. ChemicalBook.

- Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.

- The Synthesis of Peptides of L-Glutamine by the Carbobenzoxy Azide Method. ACS Publications.

- N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98%. Fisher Scientific.

- N(alpha)-Benzyloxycarbonyl-L-glutamine, 99%. Fisher Scientific.

- 2650-64-8 | N-Benzyloxycarbonyl-L-glutamine. Capot Chemical.

- Synthesis of N-Alkyl Amino Acids. ScienceDirect.

- N-Carbobenzoxy-L-glutamine | 2650-64-8. Tokyo Chemical Industry (India) Pvt. Ltd..

- N-Carbobenzoxy-L-glutamine | 2650-64-8. Tokyo Chemical Industry Co., Ltd.(APAC).

- N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98% 1 g | Buy Online. ThermoFisher.

- N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352. PubChem.

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.

- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.

- Buy N-Cbz-L-glutamic acid from Hangzhou Keyingchem Co., Ltd. ECHEMI.

- Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. PMC.

- Glutamic acid protection using cbz ? ResearchGate.

- 5-Methyl N-Carbobenzoxy-L-glutamate | 4652-65-7. TCI Chemicals.

- Z-Gln-OH - N-Cbz-L-glutamine, Carbobenzyloxy-L-glutamine. Sigma-Aldrich.

- Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI.

- Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. PubMed.

- L-Glutamic acid and glutamine: Exciting molecules of clinical interest. SciSpace.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl N-Carbobenzoxy-L-glutamate | 5672-83-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Cbz-L-glutamine | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Carbobenzoxy-L-glutamine | 2650-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]

- 10. N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 13. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 14. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

Z-protected glutamine methyl ester synonyms and IUPAC name

Technical Monograph: Z-Protected Glutamine Methyl Ester (Z-Gln-OMe)

Executive Summary

Z-L-Glutamine methyl ester (Z-Gln-OMe) is a pivotal intermediate in peptide chemistry and chemical biology. Functioning primarily as a protected amino acid building block, it provides orthogonal protection: the

Part 1: Chemical Identity & Nomenclature[1][2]

IUPAC Name: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate

Common Synonyms:

-

N-

-Carbobenzoxy-L-glutamine methyl ester[3][4] -

Benzyl (S)-(1-(methoxycarbonyl)-3-carbamoylpropyl)carbamate

Registry Numbers:

Structural Visualization: The following diagram illustrates the chemical structure, highlighting the Z-protection group (blue) and the methyl ester (red) flanking the Glutamine core.

Part 2: Physicochemical Profile & Stability[8][9][10]

Researchers must account for the specific solubility and stability profiles of Z-Gln-OMe to prevent experimental failure, particularly regarding the "Glutamine Problem" (cyclization).

| Property | Specification | Expert Note |

| Appearance | White crystalline powder | Hygroscopic; store with desiccant. |

| Melting Point | 138–140 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis. |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poorly soluble in water; stock solutions should be prepared in DMSO. |

| Stability | Stable at -20°C (solid) | Critical: Prone to cyclization to pyroglutamate in weak acids or bases. |

The "Glutamine Problem" (Mechanistic Insight):

In solution, particularly under basic conditions or elevated temperatures, the

Part 3: Synthesis Protocol

Objective: Synthesis of Z-Gln-OMe from Z-Gln-OH via controlled esterification.

Method: Thionyl Chloride (

Rationale: Direct Fisher esterification (refluxing acid) often hydrolyzes the delicate side-chain amide of Glutamine into Glutamic acid. This protocol uses in situ generation of anhydrous HCl at low temperatures to kinetically favor methyl ester formation over side-chain hydrolysis.

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Chill 50 mL of anhydrous methanol to -10°C in an ice-salt bath under nitrogen atmosphere.

-

Activation: Dropwise add 1.2 equivalents of Thionyl Chloride (

). Caution: Exothermic reaction releasing -

Coupling: Add 1.0 equivalent of Z-Gln-OH (CAS 2650-64-8) in small portions. Ensure temperature does not exceed 0°C to protect the side chain.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Validation (TLC): Check completion using Ethyl Acetate/Hexane (3:1). The product will have a higher

than the starting acid. -

Workup: Concentrate the mixture in vacuo at <40°C. Dissolve the residue in Ethyl Acetate. Wash successively with saturated

(to remove unreacted acid), water, and brine. -

Crystallization: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Diethyl Ether to yield pure Z-Gln-OMe.

Part 4: Applications in Chemical Biology[11][12]

Transglutaminase (TGase) Substrate

Z-Gln-OMe serves as an amine acceptor (acyl donor) in TGase kinetic studies. While the dipeptide Z-Gln-Gly is the industry standard for the colorimetric hydroxamate assay, Z-Gln-OMe is utilized to study the specificity of the enzyme toward the

Mechanism:

TGase catalyzes the acyl transfer reaction between the

Peptide Synthesis

Z-Gln-OMe is used to introduce glutamine at the C-terminus or as a central residue (after ester hydrolysis). The Z-group is stable to TFA (used in Boc chemistry deprotection) but is removed by catalytic hydrogenation (

Part 5: Handling & Storage[10]

-

Storage: Store at -20°C. Keep container tightly sealed.

-

Desiccation: The ester is prone to hydrolysis if exposed to atmospheric moisture. Store over silica gel or

. -

Safety: Standard PPE required.[6] If synthesizing via

, perform all steps in a chemical fume hood due to the release of corrosive gases.

References

-

Folk, J. E., & Cole, P. W. (1966).[6] Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry.[6] (Foundational text on Z-Gln derivatives in TGase assays). Retrieved from [Link]

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Reference for esterification protocols and side-chain stability).

Sources

- 1. N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Z-L-glutamine methyl ester | CAS 2650-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Z-GLN-OME | 2650-67-1 [chemicalbook.com]

- 5. N2-Cbz-N2-methyl-L-glutamine | C14H18N2O5 | CID 101064259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zedira.com [zedira.com]

Physical Properties of Z-L-Gln-OMe: Powder vs. Crystal

This in-depth technical guide provides a comprehensive analysis of the physical properties, solid-state characterization, and application contexts of Z-L-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester).[1]

Technical Guide & Characterization Workflow [1]

Executive Summary

Z-L-Gln-OMe (N-benzyloxycarbonyl-L-glutamine methyl ester) is a critical glutamine derivative used primarily as a colorimetric substrate for transglutaminase (TGase) assays and as a protected intermediate in peptide synthesis.[1]

The physical form of Z-L-Gln-OMe—whether a fine microcrystalline powder or a highly ordered crystal —significantly impacts its handling, stability, and dissolution kinetics.[1] While the chemical identity remains constant, the solid-state properties dictate the reagent's performance in high-throughput screening (HTS) and shelf-life stability.[1] This guide analyzes these differences and provides a validated workflow for characterization.

Chemical Identity & Core Properties

Before distinguishing between solid forms, the fundamental chemical identity must be established.[1] Z-L-Gln-OMe combines a hydrophobic Z-group (benzyloxycarbonyl) and a methyl ester with the polar glutamine side chain.[1]

Table 1: Physicochemical Constants

| Property | Value / Description | Context |

| Chemical Name | N-benzyloxycarbonyl-L-glutamine methyl ester | Systematic nomenclature |

| CAS Number | 2650-67-1 | Unique Identifier |

| Molecular Formula | C₁₄H₁₈N₂O₅ | - |

| Molecular Weight | 294.31 g/mol | - |

| Melting Point | 138–139 °C | Diagnostic for crystalline purity |

| Optical Rotation | (c=1 in Methanol) | |

| Solubility | Soluble in DMSO, Methanol, DMF.[1][2][3][4] Sparingly soluble in water.[1] | Hydrophobic Z-group limits aqueous solubility |

| Appearance | White crystalline powder or needles | Macroscopic form |

Powder vs. Crystal: Comparative Analysis

In the context of fine chemicals, "Powder" typically refers to a bulk solid consisting of microcrystalline aggregates or amorphous material, while "Crystal" implies larger, well-defined lattice structures grown under controlled conditions.[1]

Thermodynamic Stability & Melting Behavior[1]

-

Crystal Form: Exhibits a sharp melting endotherm at 138–139 °C .[1] The high lattice energy provided by hydrogen bonding (between the urethane NH and carbonyl oxygens) confers superior thermodynamic stability.[1]

-

Powder Form: If the powder is amorphous (disordered), it will lack a distinct melting point, instead showing a Glass Transition (Tg) followed by softening.[1] If it is microcrystalline , it will melt near 138°C but may show peak broadening due to small crystallite size and lattice defects.[1]

Dissolution Kinetics (Noyes-Whitney Principle)

The rate of dissolution is critical for enzymatic assays where rapid reagent preparation is required.[1]

-

Powder: High surface area (

) leads to rapid dissolution.[1] However, fine powders are prone to static charging and "clumping" upon contact with solvent, which can paradoxically slow down wetting.[1] -

Crystal: Lower surface area-to-volume ratio results in slower initial dissolution but excellent flowability and wetting properties.[1]

Hygroscopicity & Stability[1]

-

Amorphous Powder: High free volume allows water vapor absorption.[1] Absorbed water acts as a plasticizer, potentially lowering the Tg and inducing spontaneous crystallization or chemical hydrolysis (ester degradation).[1]

-

Crystalline Solid: The dense packing of the crystal lattice excludes water molecules, making this form significantly more stable during long-term storage at 4°C or -20°C.[1]

Characterization Workflow

To validate the solid-state form of Z-L-Gln-OMe, a multi-modal approach is required. The following decision tree outlines the logical steps for identification.

Diagram 1: Solid-State Characterization Logic

Caption: Logical workflow for distinguishing between amorphous and crystalline forms of Z-L-Gln-OMe using PLM, DSC, and PXRD.

Protocol 1: Differential Scanning Calorimetry (DSC)[1][5]

-

Preparation: Weigh 2–5 mg of Z-L-Gln-OMe into a Tzero aluminum pan.

-

Seal: Crimp with a pinhole lid (to allow moisture escape) or hermetic seal.[1]

-

Run: Equilibrate at 25°C, then ramp at 10°C/min to 160°C.

-

Analysis: Look for a sharp endothermic peak onset at ~138°C. Broadening indicates impurities or microcrystallinity.[1]

Application Context: Transglutaminase Assays

Z-L-Gln-OMe is most frequently employed as a glutamine donor substrate in the colorimetric assay of Transglutaminase (TGase).[1] The physical form directly impacts the assay's reproducibility.[1]

Mechanism

TGase catalyzes the acyl transfer reaction between the

Diagram 2: Enzymatic Assay Pathway

Caption: Workflow for utilizing Z-L-Gln-OMe in the colorimetric detection of Transglutaminase activity.

Critical Considerations for Researchers

-

Solvent Choice: Due to the hydrophobic Z-group, do not attempt to dissolve Z-L-Gln-OMe directly in aqueous buffer.[1] Prepare a 100 mM stock in DMSO , then dilute into the reaction buffer.

-

Storage: Store the solid at -20°C with desiccant. If using the amorphous powder form, ensure the container is warmed to room temperature before opening to prevent condensation and subsequent hydrolysis.[1]

References

-

Grossowicz, N., et al. (1950).[1] A Colorimetric Method for the Determination of Transglutaminase Activity. Journal of Biological Chemistry. (Foundational method utilizing Z-Gln-Gly/OMe derivatives).[1]

-

Noyes, A. A., & Whitney, W. R. (1897).[1] The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society.[1] (Theoretical basis for dissolution kinetics).[1]

Sources

- 1. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]

- 2. Z-GLN-OME | 2650-67-1 [chemicalbook.com]

- 3. N-[(Benzyloxy)carbonyl]glutamic acid | C13H15NO6 | CID 219352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyloxycarbonyl-L-glutamic Acid | 1155-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

N-alpha-Cbz-L-glutamine methyl ester melting point data

Technical Whitepaper: Characterization and Synthesis of N-alpha-Cbz-L-glutamine Methyl Ester

Executive Summary & Chemical Profile

N-alpha-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) is a critical intermediate in peptide synthesis. It serves as a protected Glutamine building block where the

This derivative is strategically employed to mitigate the notorious instability of the Glutamine side chain—specifically its tendency to cyclize into pyroglutamic acid (Glp) under acidic or basic conditions. Precise characterization of Z-Gln-OMe, particularly its melting point and optical rotation, is the primary metric for ensuring enantiomeric purity and the absence of cyclized byproducts.

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl (2S)-5-amino-5-oxo-2-[(phenylmethoxycarbonyl)amino]pentanoate |

| Common Name | Z-Gln-OMe; N- |

| CAS Registry Number | 2650-67-1 (Distinct from Z-Gln-OH: 2650-64-8) |

| Molecular Formula | |

| Molecular Weight | 294.31 g/mol |

Physical Characterization Data

The melting point (MP) of Z-Gln-OMe is a sensitive indicator of purity. A depressed MP range often indicates the presence of the free acid (Z-Gln-OH) or the cyclized pyroglutamyl impurity.

Table 1: Consolidated Melting Point & Optical Rotation Data

| Data Source Type | Melting Point ( | Optical Rotation | Conditions |

| Literature Standard [1] | 140 – 141 | ||

| High-Purity Commercial [2] | 140 | ||

| Industrial Grade [3] | 130 – 140 | ||

| Impurity Reference (Z-Gln-OH) | 134 – 137 |

Critical Note: The melting point of the ester (140-141°C) is distinct from the free acid (134-137°C). However, because the ranges overlap slightly, Thin Layer Chromatography (TLC) or HPLC is required to confirm the esterification is complete.

Synthesis & Purification Protocols

The synthesis of Z-Gln-OMe requires avoiding the cyclization of the glutamine side-chain amide (

Protocol A: Diazomethane Esterification (High Purity)

Principle: Direct methylation of Z-Gln-OH using diazomethane avoids the use of strong acids (like thionyl chloride/methanol) which can catalyze the formation of pyroglutamic acid.

Reagents:

-

Starting Material: N-Cbz-L-Glutamine (Z-Gln-OH)[1]

-

Reagent: Diazomethane (

) in Diethyl Ether (Freshly prepared) -

Solvent: Absolute Ethanol (EtOH)

-

Quench: Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve 21.5 g (76 mmol) of Z-Gln-OH in 120 mL of absolute Ethanol. Cool the solution to 0°C in an ice bath.

-

Addition: Add the ethereal diazomethane solution dropwise to the stirred reaction mixture.

-

Visual Indicator: Continue addition until a persistent yellow color remains (indicating slight excess of

).

-

-

Reaction: Stir for 30 minutes at 0°C.

-

Quench: Destroy excess diazomethane by adding drops of glacial Acetic Acid until the solution is colorless.

-

Crystallization: The product often crystallizes spontaneously upon storage at 0°C.

-

Recrystallization (If needed): Dissolve in warm Methanol and precipitate with Diethyl Ether.

-

Yield: ~72% (16.3 g).

Protocol B: Purification via Recrystallization

If the melting point is below 138°C, recrystallization is mandatory.

-

Solvent System: Methanol / Diethyl Ether (

). -

Procedure: Dissolve the crude solid in the minimum amount of warm MeOH (approx. 40°C). Filter to remove insolubles. Slowly add

until turbidity appears. Cool to 4°C overnight. -

Drying: Vacuum dry at room temperature. Avoid heat drying above 50°C to prevent cyclization.

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the critical side-reaction risk (Glp formation) that researchers must monitor.

Figure 1: Synthesis and Side-Reaction Pathways

Caption: Synthesis of Z-Gln-OMe via Diazomethane (Blue path) vs. Cyclization risk to Pyroglutamyl derivatives (Red dashed path).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use this validation triad. If any single test fails, the batch is rejected.

| Test | Acceptance Criteria | Failure Analysis |

| 1. Melting Point | 139 – 141 | < 138 |

| 2. HPLC Purity | > 98.0% (Area %) | Peak at RRT 0.8-0.9 usually indicates Z-Gln-OH (hydrolysis). |

| 3. Optical Rotation | Lower magnitude (e.g., -15 |

References

-

Thieme Chemistry. (2023). Esterification with Diazomethane: Synthesis of Z-Gln-OMe. Science of Synthesis. Retrieved from

-

Santa Cruz Biotechnology. (2023). Z-L-glutamine methyl ester Certificate of Analysis (CAS 2650-67-1). Retrieved from

-

ChemicalBook. (2023). Z-GLN-OME (CAS 2650-67-1) Chemical Properties. Retrieved from

-

Chem-Impex International. (2023). Z-L-glutamine methyl ester Product Data. Retrieved from

Sources

Technical Application Note: High-Fidelity Synthesis of N-Cbz-L-Glutamine Methyl Ester

Topic: Protocol for synthesis of N-Cbz-L-glutamine methyl ester from L-glutamine Content Type: Technical Application Note & Protocol Role: Senior Application Scientist

Executive Summary

The synthesis of N-alpha-Benzyloxycarbonyl-L-glutamine methyl ester (Z-Gln-OMe) presents a unique chemoselective challenge compared to standard amino acid derivatives.[1] The primary failure mode in glutamine chemistry is the rapid, thermodynamically favorable cyclization of the side-chain amide to form pyroglutamic acid (pGlu) , particularly under acidic conditions or elevated temperatures.[1][2]

This Application Note details an optimized "Protection-First" protocol. By installing the Carbobenzyloxy (Cbz/Z) group before esterification, we eliminate the free N-terminal amine required for nucleophilic attack on the side chain, thereby suppressing lactamization.[1] This method ensures high enantiomeric purity (>99% ee) and prevents the formation of the difficult-to-separate pyroglutamate byproduct.[1]

Strategic Pathway Analysis

The choice of synthetic route is dictated by the instability of the glutaminyl side chain. Below is a logic flow comparing the "Standard" (flawed) route against the "Optimized" (recommended) route.

Figure 1: Strategic Pathway Comparison.[1] Route B is prioritized to lock the N-terminus early, preventing the intramolecular cyclization that leads to pyroglutamate.[1]

Detailed Experimental Protocol

Phase 1: N-Protection (Synthesis of Z-Gln-OH)

Objective: Mask the

Reagents:

-

L-Glutamine (14.6 g, 100 mmol)[1]

-

Sodium bicarbonate (NaHCO

) (21.0 g, 250 mmol)[1] -

Solvents: Water (150 mL), Dioxane (100 mL), Ethyl Acetate (EtOAc), 1N HCl.[1][2]

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-Glutamine and NaHCO

in water (150 mL). Cool the solution to 0–5°C in an ice bath. -

Addition: Dissolve Cbz-Cl in Dioxane (50 mL). Add this solution dropwise to the aqueous glutamine mixture over 45 minutes with vigorous stirring.

-

Scientist's Note: Maintain internal temperature <10°C to minimize hydrolysis of Cbz-Cl.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4 hours.

-

Work-up:

-

Extract the reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl and benzyl alcohol.[1] Discard the organic (ether) layer.[1]

-

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2.0 using 6N HCl. Caution: CO

evolution will be vigorous.[1][2] -

Crystallization: Z-Gln-OH will precipitate as a white solid upon acidification.[1] Stir at 0°C for 30 minutes to maximize yield.

-

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40°C over P

O

Phase 2: Methyl Esterification (Synthesis of Z-Gln-OMe)

Objective: Convert the carboxylic acid to a methyl ester without disturbing the sensitive amide side chain.[1] Method: Base-promoted alkylation (mild conditions).[1][2] Avoids acid-catalyzed methanolysis which risks transesterification of the side chain.[1]

Reagents:

-

Methyl Iodide (MeI) (3.4 mL, 55 mmol) [Caution: Carcinogen][1][2]

-

Potassium Bicarbonate (KHCO

) (7.5 g, 75 mmol)[1]

Procedure:

-

Solvation: In a dry flask under nitrogen atmosphere, dissolve Z-Gln-OH in anhydrous DMF (100 mL).

-

Activation: Add finely powdered KHCO

. The mixture will be a suspension.[1] Cool to 0°C.[1][6] -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension may clear as the reaction proceeds.[1]

-

Quench & Extraction:

-

Pour the reaction mixture into ice-cold water (400 mL). The product may precipitate or form an oil.[1]

-

Extract with EtOAc (3 x 100 mL).

-

-

Purification:

-

Crystallization: Recrystallize the residue from EtOAc/Hexanes or Ether/Hexanes.

-

Expected Yield: 12–13 g (80–85%).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| pH during Step 1 | 8.0 – 9.0 | pH < 8 slows reaction; pH > 10 promotes hydrolysis of the Cbz-Cl reagent and potential racemization.[1] |

| Acidification Temp | < 5°C | Acidifying at room temperature increases the kinetic rate of intramolecular cyclization to pyroglutamate.[1] |

| Esterification Method | Alkyl Halide (MeI) | Avoids SOCl |

| Drying Agent | P | Moisture promotes hydrolysis.[1][2] Z-Gln-OMe is relatively stable, but dry storage is critical for long-term stability.[1] |

Analytical Validation (Self-Validating System)[1][2]

To confirm the identity and purity of the product, comparing the integration of the NMR signals provides a self-check.[1]

H NMR (400 MHz, DMSO-d- 7.35 (m, 5H): Aromatic protons of the Cbz group.[1][2] Integration Reference (5H).

-

5.10 (s, 2H): Benzylic -CH

-

4.15 (m, 1H):

-

3.65 (s, 3H): Methyl ester (-OCH

-

2.20 (m, 2H):

-

1.90 (m, 2H):

-

Side Chain Amide: Look for broad singlets around

6.8 and 7.3 (in DMSO).[1] Absence of these peaks indicates side-chain hydrolysis or cyclization.[1]

Purity Check:

-

HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).[1][2] Target purity >98%.

-

Impurity Marker: Pyroglutamic acid derivatives typically elute earlier due to loss of the hydrophobic Cbz group (if deprotected) or show distinct shifts in NMR (loss of amide protons).[1][2]

References

-

National Institutes of Health (NIH). (2001).[1][2] Industrial Production of L-glutamine and Stability Factors. Journal of Nutrition. Retrieved October 26, 2023, from [Link]

-

PubChem. (2021).[1][7] N2-Cbz-N2-methyl-L-glutamine Compound Summary. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. louis.uah.edu [louis.uah.edu]

- 2. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. Z-Gln-OH 99 2650-64-8 [sigmaaldrich.com]

- 6. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N2-Cbz-N2-methyl-L-glutamine | C14H18N2O5 | CID 101064259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mastering Peptide Couplings with N-Cbz-L-glutamine Methyl Ester

Foreword: The Strategic Importance of Glutamine Coupling

In the intricate process of peptide synthesis, the incorporation of each amino acid presents a unique set of challenges and opportunities. N-Cbz-L-glutamine methyl ester is a frequently utilized building block, valued for the stability imparted by the benzyloxycarbonyl (Cbz) protecting group and the synthetic versatility offered by the C-terminal methyl ester.[1] However, the glutamine residue itself, with its polar carboxamide side chain, introduces specific complexities that demand a carefully considered coupling strategy.

This guide moves beyond mere procedural recitation. It is designed to provide researchers, chemists, and drug development professionals with a deep, mechanistic understanding of the factors governing successful peptide bond formation with this substrate. We will explore the causality behind reagent selection, dissect potential side reactions, and present robust, field-proven protocols that ensure high yield, purity, and chiral integrity in the final peptide product.

Chapter 1: Deconstructing the Starting Material: N-Cbz-L-glutamine Methyl Ester

A foundational understanding of the starting material is critical for designing a successful coupling strategy. Each functional group plays a distinct role.

-

The N-α-Cbz (Z) Group: The benzyloxycarbonyl group is a classic urethane-type protecting group that effectively suppresses the nucleophilicity of the alpha-amino group, preventing self-polymerization and other undesired reactions.[2] Its robustness to mildly acidic and basic conditions allows for orthogonal strategies with other protecting groups like Boc and Fmoc.[2] The Cbz group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ with Pd/C).[3]

-

The C-α-Methyl Ester: The methyl ester protects the C-terminal carboxylic acid, preventing its participation in the coupling reaction. It is typically removed post-coupling via saponification (base-mediated hydrolysis).

-

The Glutamine Side Chain: The primary amide (-CONH₂) of the glutamine side chain is the primary source of potential complications. Under harsh activation conditions, particularly with carbodiimides, it is susceptible to dehydration, forming a nitrile byproduct.[4][5] Furthermore, if the N-Cbz group is removed to expose a free N-terminal glutamine, it can undergo base-catalyzed intramolecular cyclization to form a pyroglutamate residue, an irreversible chain termination event.[6]

Chapter 2: The Heart of the Matter: Activating the Carboxyl Group

Peptide bond formation is a condensation reaction that is kinetically slow and requires the "activation" of the carboxyl group of one amino acid to make it sufficiently electrophilic for attack by the amino group of another.[4] This is achieved using a coupling reagent. The choice of this reagent is the most critical decision in the entire process.

// Nodes Carboxyl [label="R-COOH\n(Carboxylic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; CouplingReagent [label="Coupling\nReagent", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine Component)", fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide [label="R-CO-NH-R'\n(Peptide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., DCU, HOBt)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carboxyl -> ActivatedIntermediate [label="+", color="#4285F4"]; CouplingReagent -> ActivatedIntermediate [color="#4285F4"]; ActivatedIntermediate -> Peptide [label="+", color="#4285F4"]; Amine -> Peptide [color="#4285F4"]; ActivatedIntermediate -> Byproducts [style=dashed, color="#5F6368"];

// Invisible nodes for alignment {rank=same; Carboxyl; CouplingReagent;} {rank=same; Amine;} {rank=same; Peptide; Byproducts;} } dot Caption: General mechanism of peptide bond formation.

Chapter 3: A Comparative Guide to Coupling Reagents

The two most common classes of coupling reagents used for this purpose are carbodiimides and onium (aminium/uronium) salts. The choice between them depends on the steric hindrance of the amino acids, the desired reaction speed, and the sensitivity of the substrates to side reactions.

Method A: The Carbodiimide Approach (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[4][9]

To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester. This new intermediate is more stable, less susceptible to racemization, and reacts efficiently with the amine component to form the desired peptide bond.[4][8]

Method B: The Onium Salt Approach (HATU)

Onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling reagents prized for their rapid kinetics and low rates of racemization.[10][11] HATU's efficacy stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety incorporated into its structure.[12] Upon reaction with a carboxylate (formed in the presence of a non-nucleophilic base like DIPEA), HATU generates a highly reactive OAt-active ester.[12] The nitrogen atom at the 7-position of the azabenzotriazole ring accelerates the coupling reaction, making HATU superior to its HOBt-based counterpart, HBTU, especially for sterically hindered couplings.[12]

| Feature | EDC / HOBt | HATU / DIPEA |

| Mechanism | Forms O-acylisourea, then HOBt-ester.[8] | Forms highly reactive OAt-ester directly.[12] |